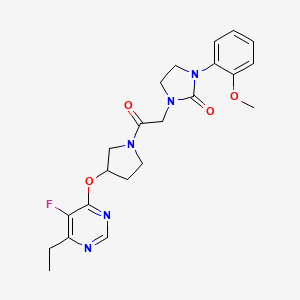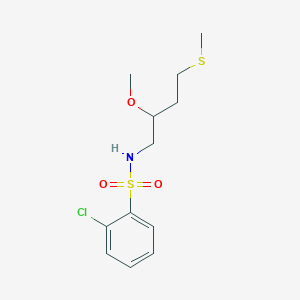
2-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide is a chemical compound that belongs to the family of sulfonamides. It is commonly used in scientific research as a tool to study biological processes and mechanisms of action.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide involves the inhibition of specific enzymes or proteins. It is known to inhibit the activity of PKC, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting PKC, 2-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide can affect these cellular processes and potentially lead to changes in cell behavior.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide depend on the specific cellular pathways and processes that it affects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and reducing cell proliferation. It has also been shown to affect the immune system by inhibiting the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide in lab experiments is its specificity. It can be used to selectively inhibit the activity of specific enzymes or proteins, allowing researchers to investigate their role in various cellular processes. However, one limitation is that it may not accurately reflect the physiological conditions in vivo. Additionally, the effects of 2-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide may be influenced by other factors such as the concentration and duration of exposure.
Direcciones Futuras
There are many potential future directions for research involving 2-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide. One area of interest is its potential as a therapeutic agent for cancer treatment. Further research is needed to investigate its efficacy and safety in vivo. Additionally, it may be useful in investigating the role of PKC in other cellular processes such as inflammation and cardiovascular disease. Finally, it may be used in the development of new chemical probes for studying other enzymes or proteins.
Métodos De Síntesis
The synthesis of 2-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide involves the reaction between 2-chlorobenzenesulfonyl chloride and 2-methoxy-4-methylthiobutylamine. The reaction is typically carried out in a solvent such as dichloromethane or chloroform and requires the use of a base such as triethylamine. The product is then purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide is commonly used in scientific research as a tool to study biological processes and mechanisms of action. It is often used as a chemical probe to investigate the role of specific proteins or enzymes in various cellular pathways. For example, it has been used to study the role of protein kinase C (PKC) in cancer cells and to investigate the mechanism of action of certain antibiotics.
Propiedades
IUPAC Name |
2-chloro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO3S2/c1-17-10(7-8-18-2)9-14-19(15,16)12-6-4-3-5-11(12)13/h3-6,10,14H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQVXYMBNUWIRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNS(=O)(=O)C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

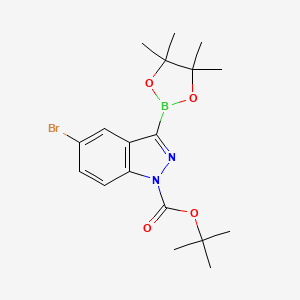
![(E)-N-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2780435.png)
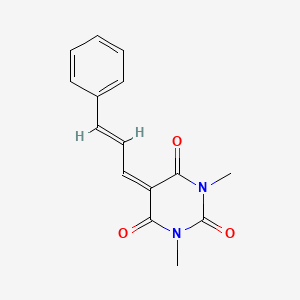
![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2780437.png)
![10-Hydroxytricyclo[7.3.1.0^{2,7}]trideca-2(7),3,5-trien-13-one](/img/structure/B2780438.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2780439.png)
![4-(3,4-dichlorophenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2780441.png)
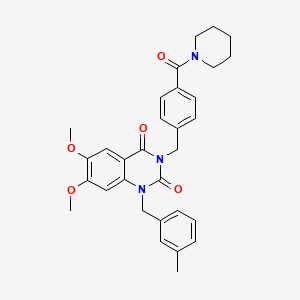
![5-(3-chloro-4-methylphenyl)-1-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2780443.png)
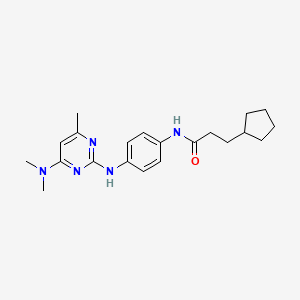
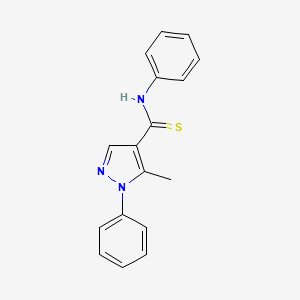
![(4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2780449.png)
